molecular formula C11H15F2NO B13268399 3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol

3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13268399
M. Wt: 215.24 g/mol
InChI Key: RESYOXKEDABTPQ-UHFFFAOYSA-N
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Description

3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15F2NO This compound is characterized by the presence of a difluorophenyl group attached to an ethylamino chain, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted phenyl compounds.

Scientific Research Applications

3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to enhance the compound’s binding affinity to certain receptors, while the ethylamino and propanol groups contribute to its overall activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol
  • 3-{[1-(3,4-Difluorophenyl)ethyl]amino}butan-1-ol
  • 3-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol

Uniqueness

3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers different reactivity and activity profiles compared to its analogs.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3-[1-(3,4-difluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-8(14-5-2-6-15)9-3-4-10(12)11(13)7-9/h3-4,7-8,14-15H,2,5-6H2,1H3

InChI Key

RESYOXKEDABTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NCCCO

Origin of Product

United States

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